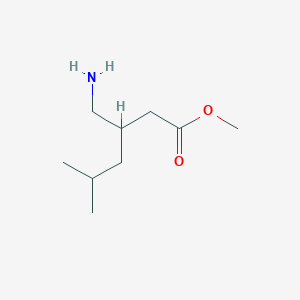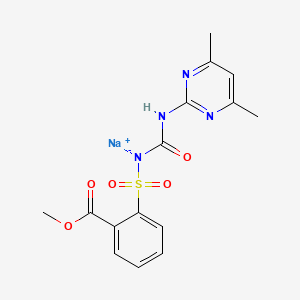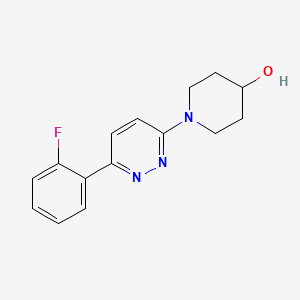
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- is a chemical compound that features a piperidinol group attached to a pyridazinyl ring substituted with a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyridazinyl ring. The piperidinol group is introduced through a nucleophilic substitution reaction, often using piperidine as a starting material .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. For example, the use of a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can significantly improve the reaction rate and product purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: The piperidinol group can be oxidized to form the corresponding ketone.
Reduction: The pyridazinyl ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of a reduced pyridazinyl derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidinol group may contribute to its overall stability and solubility. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Fluorophenyl)-4-piperidinol: Similar structure but with a different substitution pattern on the phenyl ring.
4-Piperidinol, 4-(2-fluorophenyl)-1-methyl-: Another fluorophenyl-substituted piperidinol with a methyl group.
Uniqueness
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- is unique due to the presence of both a pyridazinyl ring and a fluorophenyl group, which can confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Propiedades
Número CAS |
99708-21-1 |
|---|---|
Fórmula molecular |
C15H16FN3O |
Peso molecular |
273.30 g/mol |
Nombre IUPAC |
1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H16FN3O/c16-13-4-2-1-3-12(13)14-5-6-15(18-17-14)19-9-7-11(20)8-10-19/h1-6,11,20H,7-10H2 |
Clave InChI |
YXXWLKWZXTUCDD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


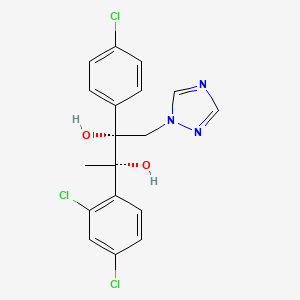
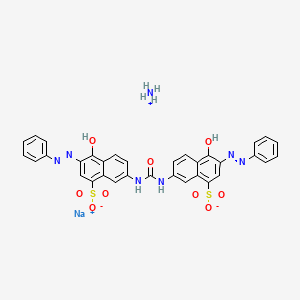
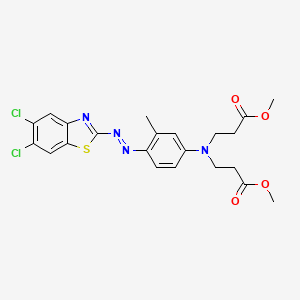
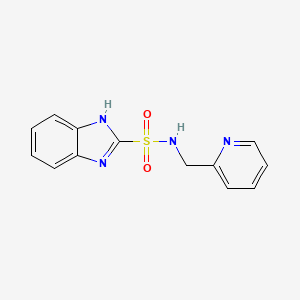
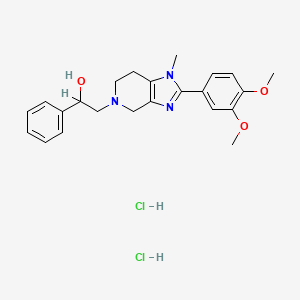

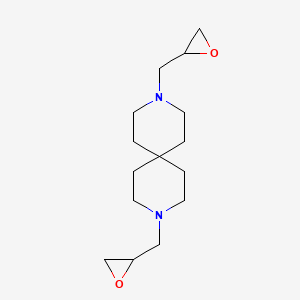
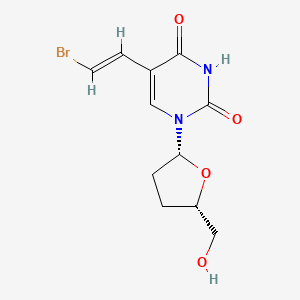

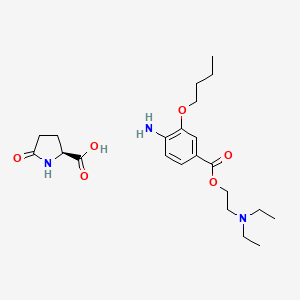
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)
